

Physical characteristics of 2-Benzyl-5chlorobenzaldehyde-13C6

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Compound of Interest

2-Benzyl-5-chlorobenzaldehyde13C6

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An In-depth Technical Guide to the Physical Characteristics of **2-Benzyl-5-chlorobenzaldehyde-13C6**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Benzyl-5-chlorobenzaldehyde-13C6**. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their analytical workflows. This document details the compound's characteristics, provides context with data from its unlabeled analogue, and outlines the general experimental protocol for its application as an internal standard in quantitative mass spectrometry.

Introduction

2-Benzyl-5-chlorobenzaldehyde-13C6 is a stable isotope-labeled version of 2-Benzyl-5-chlorobenzaldehyde, where six carbon atoms in the benzyl group have been replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application is as a tracer or internal standard to improve the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis.[1][2] It has also been identified as an isotopically labeled intermediate in the formation of 2-chloroanthracene, a mutagenic compound that can be formed during water disinfection with chlorine.[3]



Data Presentation

Quantitative data for **2-Benzyl-5-chlorobenzaldehyde-13C6** is summarized below. Due to the nature of stable isotope-labeled standards, extensive physical property testing such as melting and boiling point determination is not typically performed. Therefore, data for the closely related unlabeled analogue, 2-chlorobenzaldehyde, is provided for reference and estimation purposes. Isotopic labeling generally has a negligible effect on these bulk physical properties.

Table 1: Physicochemical Properties of 2-Benzyl-5-chlorobenzaldehyde-13C6

Property	Value	Source
Molecular Formula	C ₈ ¹³ C ₆ H ₁₁ ClO	[1][3][4]
Molecular Weight	236.65 g/mol	[1][5]
CAS Number	2832832-65-0	[1]
Unlabeled CAS Number	1292302-63-6	[1]
Primary Application	Internal Standard for NMR, GC-MS, LC-MS	[1]

Table 2: Physical Properties of Unlabeled Analogues

Note: This data is for the unlabeled compounds and serves as an estimate for the physical characteristics of the ¹³C₆-labeled version.



Property	2- Chlorobenzaldehyd e	5-Chloro-2- hydroxybenzaldehy de	Source
CAS Number	89-98-5	635-93-8	[6][7]
Molecular Formula	C7H5ClO	C7H5ClO2	[6][7][8][9]
Molecular Weight	140.57 g/mol	156.57 g/mol	[6][7][9][10][11]
Appearance	Colorless to light yellow liquid or crystal	White to orange to green powder/crystal	[6]
Melting Point	9–12 °C	99–104 °C	[6][11]
Boiling Point	209–215 °C	Not available	[6][12][13]
Density	1.248 g/mL at 25 °C	Not available	[12][13]
Solubility	Slightly soluble in water; soluble in benzene, alcohol, and ether	Not available	[12][14]
Refractive Index	n20/D 1.566	Not available	[12][13]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Benzyl-5-chlorobenzaldehyde-13C6** is not publicly available, its primary use as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry follows a well-established methodology.[15][16] The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the behavior of the analyte, correcting for variability in sample preparation, injection volume, and matrix effects during ionization.[2][15][17]

General Methodology for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

This protocol outlines the typical steps for using a SIL internal standard like **2-Benzyl-5-chlorobenzaldehyde-13C6** in a quantitative LC-MS/MS assay.



- Preparation of Stock Solutions:
 - Accurately weigh and dissolve the unlabeled analyte and the SIL internal standard (2-Benzyl-5-chlorobenzaldehyde-13C6) in a suitable organic solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).
- Preparation of Calibration Curve Standards:
 - Prepare a series of working standard solutions of the unlabeled analyte by serial dilution of the stock solution.
 - To each concentration of the calibration standards, add a constant, known amount of the SIL internal standard from its stock solution. This ensures the internal standard concentration is the same across all calibration points.[18]

• Sample Preparation:

- To an aliquot of the unknown sample (e.g., plasma, urine, environmental extract), add the same constant, known amount of the SIL internal standard as was added to the calibration standards.[19]
- Perform the necessary sample extraction procedure (e.g., protein precipitation, liquidliquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

LC-MS/MS Analysis:

- Inject the prepared calibration standards and unknown samples into the LC-MS/MS system.
- Develop a chromatographic method to separate the analyte from other matrix components. The SIL internal standard should ideally co-elute with the unlabeled analyte.
 [15]
- Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound.

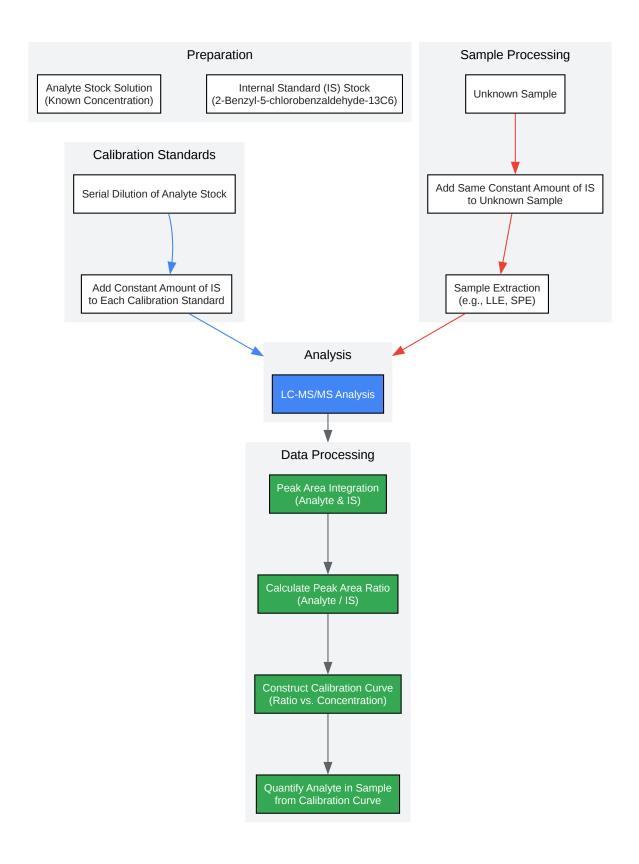


- · Data Processing and Quantification:
 - For each injection, determine the peak area of the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.[20]
 - Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).
 - Determine the concentration of the analyte in the unknown samples by interpolating their measured peak area ratios on the calibration curve.[21][22]

Mandatory Visualization

The following diagram illustrates the general workflow for a quantitative analysis experiment utilizing a stable isotope-labeled internal standard.





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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.



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